Sodium nonyl sulfate is a compound with the molecular formula C9H19NaO4S . It is also known by other names such as sodium n-nonyl sulfate and sulfuric acid, monononyl ester, sodium salt . It has a molecular weight of 246.30 g/mol .
The molecular structure of Sodium nonyl sulfate consists of a sodium ion and a nonyl sulfate ion . The InChI representation of the molecule is InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1
. The SMILES representation is CCCCCCCCCOS(=O)(=O)[O-].[Na+]
.
Sodium nonyl sulfate has a molecular weight of 246.30 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 9 rotatable bonds . Its exact mass and monoisotopic mass are 246.09017454 g/mol . Its topological polar surface area is 74.8 Ų . It is soluble in water but insoluble in ethanol .
Sodium nonyl sulfate is classified as an anionic surfactant. It is typically synthesized from nonyl alcohol through a sulfonation process. The compound is utilized primarily in detergents and cleaning products due to its ability to lower surface tension and enhance wetting properties. It is also used in personal care products, agricultural formulations, and industrial applications where emulsification and foaming are required.
The synthesis of sodium nonyl sulfate generally involves the following steps:
Technical Parameters: The reaction typically occurs at elevated temperatures (around 60-80°C) and requires careful control of the sulfonating agent's concentration to avoid excessive formation of by-products.
Sodium nonyl sulfate has the following structural formula:
This indicates that it consists of a long hydrophobic hydrocarbon chain (nonyl group) attached to a hydrophilic sulfate group. The molecular weight of sodium nonyl sulfate is approximately 206.3 g/mol.
The compound exhibits a polar head (the sulfate group) and a non-polar tail (the nonyl group), which is characteristic of surfactants. This amphiphilic nature allows it to interact with both water and oil, making it effective in emulsifying mixtures.
Sodium nonyl sulfate participates in various chemical reactions typical of surfactants:
Reaction Conditions: The stability of sodium nonyl sulfate can be affected by pH levels; it remains stable in neutral to slightly alkaline conditions but may degrade in highly acidic environments.
The mechanism of action of sodium nonyl sulfate as a surfactant involves:
Sodium nonyl sulfate exhibits several important physical and chemical properties:
Sodium nonyl sulfate finds extensive use across various industries:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2